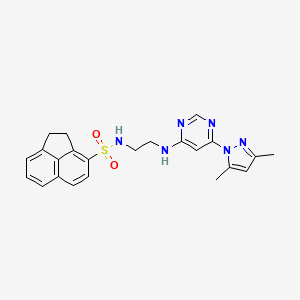

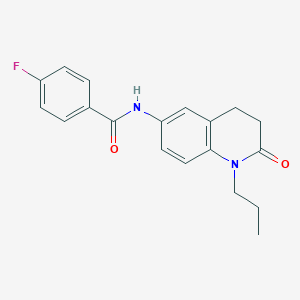

4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related fluoroalkylated compounds, such as isoquinolinones, involves C-H activation/annulation reactions, indicating a potential pathway for synthesizing variants of the target compound. For instance, the cobalt-catalyzed C-H activation/annulation of benzamides with fluorine-containing alkynes has been demonstrated to produce 3- and 4-fluoroalkylated isoquinolinones efficiently, showcasing the synthetic accessibility of fluoroalkylated isoquinolin-derivatives (Kumon et al., 2021).

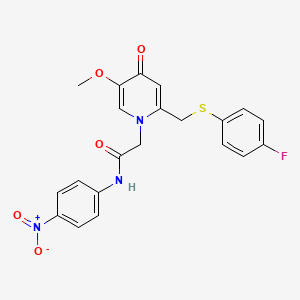

Molecular Structure Analysis

The molecular structure of related compounds, such as fluoroalkylated isoquinolinones, has been elucidated through X-ray crystallography, providing insights into the spatial arrangement and electronic structure that could be extrapolated to the target molecule. This structural analysis is crucial for understanding the compound's reactivity and interaction potentials (Kumon et al., 2021).

Chemical Reactions and Properties

Experimental and theoretical studies on related chemical entities highlight the role of fluoro groups in influencing reaction pathways, including N-ethylation and cyclization reactions. These studies shed light on the regioselective nature of chemical transformations involving fluoro-substituted compounds, which is critical for designing synthetic routes and understanding the chemical behavior of the target molecule (Batalha et al., 2019).

Scientific Research Applications

Antimicrobial Applications

Researchers synthesized novel fluorine-containing derivatives, exploring their potential as antimicrobial agents. A study involved synthesizing fluorine-containing 5-arylidene derivatives with heterocyclic systems like quinazolinone and 4-thiazolidinone, showing remarkable in vitro antimicrobial potency against a range of bacteria and fungi (Desai, Vaghani, & Shihora, 2013).

Synthesis of Fluorinated Heterocycles

In the pharmaceutical and agrochemical industries, fluorinated heterocycles hold significant importance. A method involving rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate has been reported for synthesizing various fluorinated heterocycles. This process enables the efficient synthesis of compounds such as 4-fluoroisoquinolin-1(2H)-ones and 5-fluoropyridin-2(1H)-ones, demonstrating the synthetic potentials of these protocols (Wu et al., 2017).

Cobalt-Catalyzed Synthesis

A cobalt-catalyzed C-H activation/annulation reaction with fluoroalkylated alkynes has been employed to yield 3- and 4-fluoroalkylated isoquinolinones. This method provides a route to obtain these compounds in excellent yields and demonstrates the potential of cobalt catalysis in the synthesis of fluorine-modified heterocycles (Kumon et al., 2021).

Herbicidal Activity

The synthesis and herbicidal activity of certain fluorinated compounds have been investigated, highlighting the role of fluorine substitution in enhancing the efficacy of herbicides. Notably, compounds with fluorine substitution have shown high levels of herbicidal activity, comparable to commercial herbicides (Huang et al., 2005).

Regioselectivity in Chemical Reactions

The regioselectivity of the N-ethylation reaction of certain quinoline derivatives has been studied, revealing insights into the chemical behavior and synthetic applications of these fluorinated compounds. This research contributes to understanding the selective reactions of fluorinated quinolines in medicinal chemistry (Batalha et al., 2019).

properties

IUPAC Name |

4-fluoro-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O2/c1-2-11-22-17-9-8-16(12-14(17)5-10-18(22)23)21-19(24)13-3-6-15(20)7-4-13/h3-4,6-9,12H,2,5,10-11H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKFSAGVMBLYBDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-Methyl-2,7-dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2493366.png)

![1-[Amino(phenyl)methyl]cyclohexan-1-ol;hydrochloride](/img/structure/B2493369.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)butyramide](/img/structure/B2493372.png)

![rel-6-((3R,4R)-1-benzyl-4-methylpyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2493375.png)

![N-(1-cyanocyclohexyl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}amino)acetamide](/img/structure/B2493385.png)

![1-(3-Methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2493386.png)